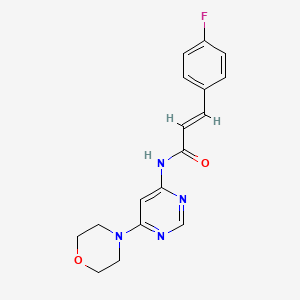

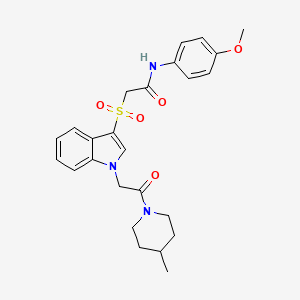

![molecular formula C20H15N3O4 B2968716 (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 313954-12-0](/img/structure/B2968716.png)

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of Schiff base, which are typically formed by the condensation of primary amines with carbonyl compounds, particularly aldehydes . They are characterized by a carbon-nitrogen double bond .

Synthesis Analysis

While specific synthesis information for this compound is not available, Schiff bases are generally synthesized through a process known as condensation, where a primary amine reacts with a carbonyl compound, typically an aldehyde . This reaction results in the elimination of a water molecule and the formation of a C=N bond .Scientific Research Applications

Synthesis and Properties

The synthesis of related N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides through reactions involving 2,4-dihydroxybenzaldehyde with cyanoacetic acid arylamides showcases the compound's chemical versatility and the potential for creating a variety of derivatives. These derivatives have been synthesized using catalysts and confirmed through spectroscopic techniques, indicating a broad applicability in chemical research for developing novel compounds with potential biological activities (Ukhov et al., 2021).

Antimicrobial Activity

Some derivatives of the compound have demonstrated antimicrobial properties, suggesting their potential in addressing microbial resistance and developing new antimicrobial agents. This opens avenues for further investigation into their mechanism of action and the spectrum of activity against various microbial strains (Ukhov et al., 2021).

Cytotoxicity and Anticancer Potential

Research into the cytotoxic activity of novel 2-imino-2H-chromene-3(N-aryl)carboxamides has revealed promising results against human cancer cell lines, suggesting a potential application in cancer therapy. The bioisosteric replacement of the ketone at the 2nd position of coumarin with imine and the introduction of various substituents on the aryl and chromene ring have been instrumental in investigating the effect of lipophilicity and electronic properties on cytotoxic activity. This approach has highlighted the potential of these compounds as anticancer agents, warranting further study into their efficacy and mechanism of action against cancer (Gill et al., 2016).

Future Directions

Schiff bases and their derivatives have been the subject of extensive research due to their wide range of biological activities and their potential use in various fields such as medicine and agriculture . Future research may focus on synthesizing new Schiff base compounds, studying their properties, and exploring their potential applications.

properties

IUPAC Name |

N-acetyl-2-(4-cyanophenyl)imino-7-methoxychromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-12(24)22-19(25)17-9-14-5-8-16(26-2)10-18(14)27-20(17)23-15-6-3-13(11-21)4-7-15/h3-10H,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIADUISXXKKMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

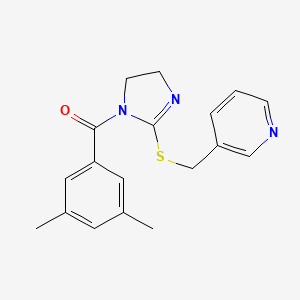

![2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968635.png)

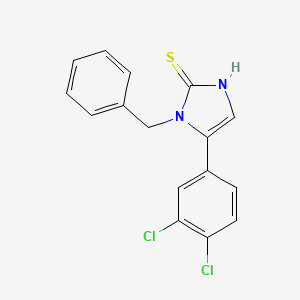

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2968636.png)

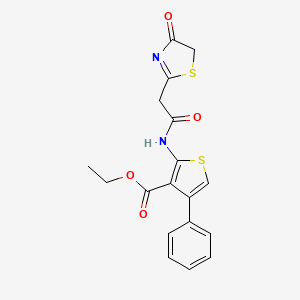

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2968637.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2968641.png)

![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)

![2-(2-(sec-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)